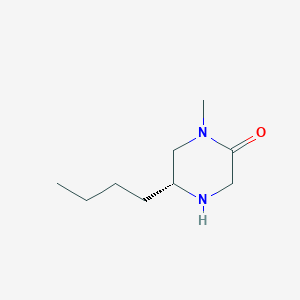
(R)-5-butyl-1-Methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-butyl-1-Methylpiperazin-2-one is a chiral piperazine derivative with a butyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-butyl-1-Methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and butyl bromide.
Alkylation: The piperazine is alkylated with butyl bromide under basic conditions to introduce the butyl group at the 5-position.
Methylation: The resulting intermediate is then methylated at the 1-position using a methylating agent such as methyl iodide.
Cyclization: The final step involves cyclization to form the piperazin-2-one ring.
Industrial Production Methods
Industrial production of ®-5-butyl-1-Methylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperazin-2-one ring to a piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds.
Scientific Research Applications
®-5-butyl-1-Methylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-5-butyl-1-ethylpiperazin-2-one: Similar structure with an ethyl group instead of a methyl group.
®-5-butyl-1-propylpiperazin-2-one: Similar structure with a propyl group instead of a methyl group.
®-5-butyl-1-isopropylpiperazin-2-one: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
®-5-butyl-1-Methylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 1-position can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
YORVOKCEUQTEAO-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CCCCC1CN(C(=O)CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















